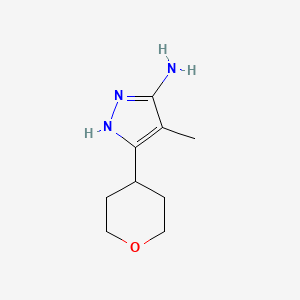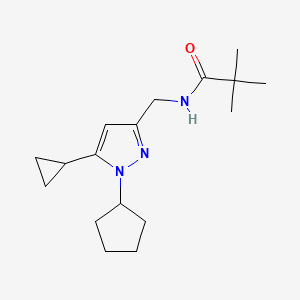
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the Suzuki Miyaura reaction is employed to produce 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which involves the cross-coupling of bromo-pyrazole with aryl boronic acids . Another method described is the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement . These methods highlight the versatility in synthesizing pyrazole-containing compounds, which could be adapted for the synthesis of "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure elucidation of a cannabimimetic designer drug with a pyrazole skeleton was achieved using NMR spectroscopy and mass spectrometry, supplemented by predicted (13)C NMR shifts . X-ray crystallography is another powerful tool for determining the molecular structure, as demonstrated by the study of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and 3-methylthiophen-2-yl substituents .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from their interactions with biological targets. For instance, pyrazole amide derivatives have been evaluated for their antibacterial activity against NDM-1-positive bacteria, suggesting that these compounds can engage in bioactive interactions . Additionally, molecular docking studies can predict the binding affinity of pyrazole derivatives to biological enzymes, as seen in the docking analysis of pyrazole-5-carboxamide chalcone hybrids with the cyclooxygenase enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse, depending on their substituents. The thermal stability of these compounds can be assessed using thermogravimetric analysis, as performed for a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and 3-methylthiophen-2-yl substituents . Computational methods such as DFT calculations can provide insights into the electronic structures, molecular geometries, and potential nonlinear optical properties of these compounds .
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole moieties are identified as pharmacophores, indicating a pivotal role in the development of biologically active compounds. These compounds have been utilized as synthons in organic synthesis, reflecting a broad spectrum of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the heterocycles' significance in medicinal chemistry. These findings suggest that compounds such as N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide could potentially be explored for a range of therapeutic applications, owing to the biological relevance of the pyrazole ring (Dar & Shamsuzzaman, 2015).
Contributions to Anticancer Agents
The utility of Knoevenagel condensation products in developing α, β‐unsaturated ketones/carboxylic acids has been instrumental in generating compounds with significant anticancer activity. This includes the modification of pharmacophoric aldehydes and active methylenes, such as pyrazole, to create libraries of chemical compounds with profound anticancer potentials. Such synthetic strategies could be applicable to the development of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide derivatives for targeted cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Pyrazolines and Neurodegenerative Disorders
Pyrazolines have been highlighted for their neuroprotective properties, with significant implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's. This includes the inhibition of acetylcholinesterase and monoamine oxidase enzymes, suggesting that derivatives of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide could be explored for their potential benefits in managing neurodegenerative conditions (Ahsan et al., 2022).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)16(21)18-11-13-10-15(12-8-9-12)20(19-13)14-6-4-5-7-14/h10,12,14H,4-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSJDPHXVMXXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

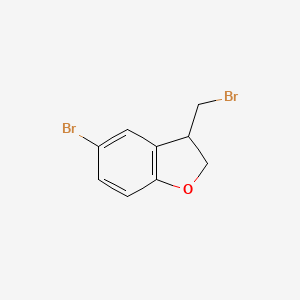
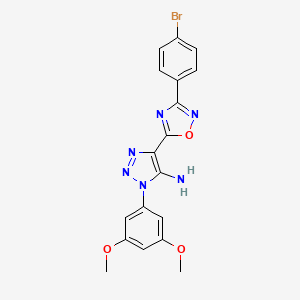
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
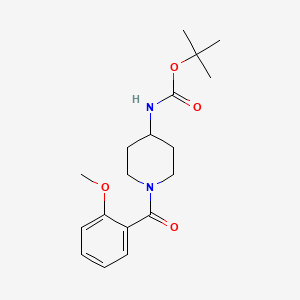
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)
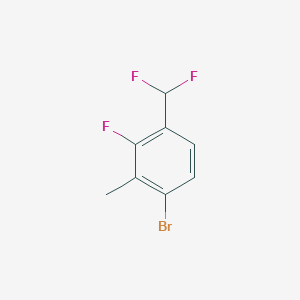

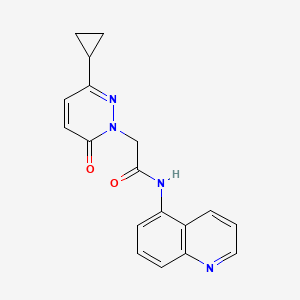

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)
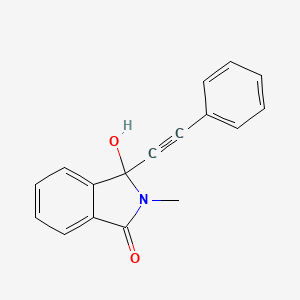
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)
![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)
